![molecular formula C14H19NOS B14911899 N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B14911899.png)
N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide is an organic compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a dimethylphenylthio group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 3,4-dimethylthiophenol and an appropriate alkyl halide (such as 3-bromopropionitrile) under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the thioether intermediate.
Amidation: The final step involves the conversion of the nitrile group to the amide using a suitable reagent such as lithium aluminum hydride or through catalytic hydrogenation.
Industrial Production Methods
Industrial production of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide: Unique due to the presence of both cyclopropyl and dimethylphenylthio groups.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)butanamide: Similar structure but with a butanamide moiety instead of propanamide.
n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)ethanamide: Similar structure but with an ethanamide moiety.
Uniqueness
The uniqueness of n-Cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H19NOS |
|---|---|
Molekulargewicht |
249.37 g/mol |
IUPAC-Name |
N-cyclopropyl-3-(3,4-dimethylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C14H19NOS/c1-10-3-6-13(9-11(10)2)17-8-7-14(16)15-12-4-5-12/h3,6,9,12H,4-5,7-8H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OKVUYUZHTFNPMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SCCC(=O)NC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid](/img/structure/B14911825.png)
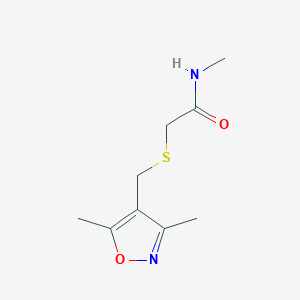
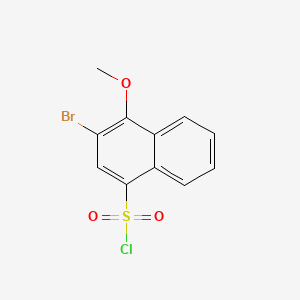

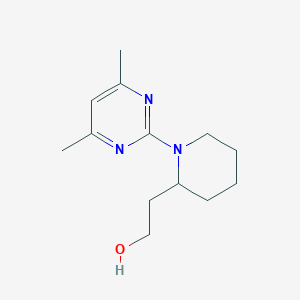
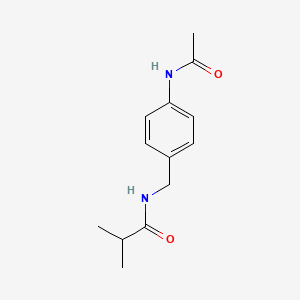

![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)


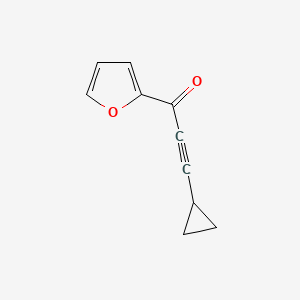
![2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine](/img/structure/B14911871.png)

